molecular formula C13H17NO5S B11493040 Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate

Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate

Cat. No.: B11493040
M. Wt: 299.34 g/mol
InChI Key: BICAWSQBEURXDP-UHFFFAOYSA-N
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Description

Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate is an organic compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol . This compound is known for its unique structure, which includes a cyclopropylsulfamoyl group attached to a phenoxyacetate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate typically involves the esterification of acetic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of sulfuric acid as a catalyst in a batch reactor . The process can be optimized using microwave-assisted esterification, which has been shown to be more effective and efficient than conventional methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are carried out in continuous reactors with precise control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced technologies like microwave-assisted esterification can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The cyclopropylsulfamoyl group can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate is unique due to its specific structural features, such as the cyclopropylsulfamoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

methyl 2-[4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate

InChI

InChI=1S/C13H17NO5S/c1-9-7-11(20(16,17)14-10-3-4-10)5-6-12(9)19-8-13(15)18-2/h5-7,10,14H,3-4,8H2,1-2H3

InChI Key

BICAWSQBEURXDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)OCC(=O)OC

Origin of Product

United States

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